molecular formula C11H10N2O B6365736 3-(3-Aminophenyl)pyridin-2(1H)-one CAS No. 1261971-08-7

3-(3-Aminophenyl)pyridin-2(1H)-one

Cat. No.: B6365736
CAS No.: 1261971-08-7
M. Wt: 186.21 g/mol
InChI Key: WPMRVZXMHCMBCL-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)pyridin-2(1H)-one, a derivative of the privileged pyridin-2(1H)-one scaffold, is a versatile intermediate and core structure in medicinal chemistry research with demonstrated potential across several therapeutic areas. Its value stems from the presence of both hydrogen bond donor and acceptor atoms, which facilitate interactions with biological targets, making it a promising scaffold for developing novel therapeutic agents. Research into this compound and its structural analogues has revealed significant biological activities. In neuroscience, pyridin-2(1H)-one derivatives have been identified as potent anti-allodynic agents in rodent models of inflammatory and neuropathic pain, with studies suggesting their action may involve protein kinase inhibition . In the cardiovascular domain, related 3-aminopyridin-2(1H)-one compounds, such as the drug amrinone, are known for their inotropic and vasodilating effects, highlighting the scaffold's relevance for hemorheological research . Recent investigations also point to the cytoprotective and potential geroprotective properties of 3-aminopyridin-2(1H)-one derivatives, which have been shown to enhance cell survival in fibroblast viability assays . Furthermore, molecular docking studies indicate that incorporating specific functional groups, such as a thiourea fragment, can enhance the affinity of these derivatives for target proteins, suggesting utility in antithrombotic research . This product is provided for research purposes only. 3-(3-Aminophenyl)pyridin-2(1H)-one is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-aminophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMRVZXMHCMBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682520
Record name 3-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-08-7
Record name 3-(3-Aminophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Preparation

The synthesis begins with azlactones (1a–e ), derived from hippuric acid and aromatic aldehydes via Erlenmeyer condensation. These azlactones react with enamines of ethyl acetoacetate (2 , 3 ) under solvent-free conditions at 180°C for 1.5 hours, forming ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates (4a–f ). The reaction proceeds via a [4+2] cycloaddition mechanism, yielding cis- and trans-isomers depending on the aryl substituent. For example, 4a–c are isolated as pure cis-isomers, while 4d–f exist as cis/trans mixtures (64/22% to 47/18%).

Table 1: Yields and Isomeric Ratios of Tetrahydropyridines 4a–f

CompoundAryl SubstituentYield (%)cis:%trans:%
4a Phenyl581000
4b 4-Methoxyphenyl531000
4c 4-Chlorophenyl741000
4d 4-Fluorophenyl646422
4e 4-Methylphenyl797916
4f 3-Bromophenyl474718

Structural Elucidation of Intermediates

X-ray crystallography of 4a confirmed a cis-configuration with a distorted boat conformation in the pyridone ring. NMR analysis revealed distinct signals for the ethyl ester (δ 1.12 ppm, triplet), methyl group (δ 2.47 ppm, singlet), and aromatic protons (δ 7.08–7.64 ppm). IR spectra showed carbonyl stretches at 1701 cm⁻¹ (ester) and 1645 cm⁻¹ (amide), corroborating the proposed structure.

Oxidative Challenges and Alternative Cyclization Pathways

Failed Oxidation Attempts

Direct oxidation of dihydropyridines 4a–f to pyridin-2(1H)-ones using MnO₂, FeCl₃, DDQ, or KMnO₄ proved ineffective, likely due to steric hindrance from the 5-[(phenylcarbonyl)amino] group. For instance, treatment of 4a with MnO₂ in acetone yielded no pyridinone product, highlighting the need for alternative strategies.

Dehydrative Cyclization with POCl₃

Heating 4a–e with phosphorus oxychloride (POCl₃) at 80°C for 4 hours induced cyclodehydration, forming 7-aryloxazolo[5,4-b]pyridines (7a–e ) in 23–47% yields. This step circumvents oxidation by instead forming a fused oxazole ring.

Table 2: Yields of Oxazolo[5,4-b]pyridines 7a–e

CompoundAryl SubstituentYield (%)
7a Phenyl40
7b 4-Methoxyphenyl34
7c 4-Chlorophenyl47
7d 4-Fluorophenyl32
7e 4-Methylphenyl23

Hydrolysis of Oxazolo[5,4-b]pyridines to 3-Aminopyridinones

Alkaline Ring-Opening Mechanism

Treatment of 7a–e with aqueous NaOH in ethanol at 80°C for 1.5 hours hydrolyzes the oxazole ring, yielding 3-amino-4-arylpyridin-2(1H)-ones (9a–e ) in 74–94% yields. The reaction proceeds via nucleophilic attack at the C5 position, cleaving the oxazole and regenerating the primary amine.

Table 3: Hydrolysis Yields of 3-Aminopyridinones 9a–e

CompoundAryl SubstituentYield (%)
9a Phenyl94
9b 4-Methoxyphenyl89
9c 4-Chlorophenyl85
9d 4-Fluorophenyl78
9e 4-Methylphenyl74

Spectral Characterization of Final Products

The ¹H NMR spectrum of 9a displays a singlet for the NH₂ group at δ 5.15 ppm and aromatic protons as multiplet signals (δ 7.08–7.64 ppm). IR analysis confirms the presence of amine (3397 cm⁻¹) and carbonyl (1660 cm⁻¹) functionalities.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The azlactone-enamine route offers a streamlined two-step process with an overall yield of 43–60% (calculated from 4a–e to 9a–e ). However, the reliance on POCl₃ poses handling challenges, suggesting a need for greener alternatives.

Limitations and Optimization Opportunities

  • Isomer Separation : Mixtures of cis/trans isomers in 4d–f complicate purification.

  • Oxidation Barriers : Direct conversion of dihydropyridines remains elusive, necessitating indirect pathways.

  • Solvent Dependence : Hydrolysis requires ethanol-water mixtures; exploring ionic liquids could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(3-Aminophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-aminophenyl group in the target compound distinguishes it from other pyridin-2(1H)-one derivatives. Key comparisons include:

Compound 3-Position Substituent Biological Activity Key Findings
3-(3-Aminophenyl)pyridin-2(1H)-one 3-Aminophenyl Not explicitly reported (assumed kinase/RT inhibition) Amino group enhances solubility and H-bond interactions; potential for reduced P-gp efflux vs. cyano derivatives .
1o (3-(3-Cyanophenyl)) 3-Cyanophenyl eIF4A3 inhibition Improved solubility and metabolic stability but high P-gp efflux (efflux ratio = 25.0) .
3-(1H-Benzo[d]imidazol-2-yl) Benzimidazole IGF-1R inhibition Amine side chains at the 4-position of pyridone improve enzyme potency .
3-([1,1′-Biphenyl]-4-yl) Biphenyl Anti-allodynic activity Aryl groups mimic ATP interactions in kinases; moderate PKCγ inhibition .

Key Insight: The 3-aminophenyl group balances solubility and target engagement, avoiding the P-gp efflux issues seen in cyano-substituted analogs .

Pharmacokinetic and ADMET Profiles

  • Metabolic Stability: The amino group may reduce metabolic clearance compared to electron-withdrawing groups (e.g., cyano). For example, 1o (3-cyanophenyl) showed improved metabolic stability over its predecessor but required further optimization to address efflux .
  • P-gp Efflux: Cyano derivatives (e.g., 1o) exhibit high efflux ratios (25.0), limiting bioavailability. In contrast, amino groups are less prone to P-gp recognition, as seen in piperazine-containing analogs (e.g., SSRIs in ) .
  • Solubility: Amino groups enhance aqueous solubility via hydrogen bonding, critical for oral bioavailability. This contrasts with lipophilic substituents like biphenyl, which may require formulation adjustments .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsLimitations
Pict–Spengler70–85Polyphosphoric acid, 80°CRequires anhydrous conditions
Aldehyde Condensation60–75Room temperature, pH 7–9Low regioselectivity

Basic: How is structural elucidation performed for pyridin-2(1H)-one derivatives?

Methodological Answer:

  • X-ray Crystallography : SHELXL/SHELXS software refines crystallographic data to resolve bond angles and torsional strain .
  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies substituent positions (e.g., distinguishing NH from aromatic protons) .
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .

Basic: What biochemical assays are used to evaluate DPP-4 inhibition by this compound?

Methodological Answer:

  • Enzyme Activity Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffer .
  • Cellular Models : Insulin secretion assays in pancreatic β-cells under high glucose conditions .
  • Kinetic Analysis : Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms.

Q. Table 2: Assay Parameters

Assay TypeDetection MethodKey Metrics
Fluorometric DPP-4FluorescenceIC50_{50} < 100 nM
β-Cell Glucose ResponseELISA (Insulin)EC50_{50} ~ 5 mM

Advanced: How can low solubility of 3-(3-Aminophenyl)pyridin-2(1H)-one be addressed in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility, later cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use PEGylation to improve bioavailability .
  • Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to create stable polymorphs .

Advanced: How do structural modifications at the 3-aminophenyl group affect anti-HIV activity?

Methodological Answer:
SAR studies show:

  • Electron-Withdrawing Groups (e.g., -NO2_2): Enhance binding to HIV-1 reverse transcriptase hydrophobic pockets, reducing IC50_{50} by 40% .
  • Bulkier Substituents : Improve resistance profiles against mutant strains (e.g., K103N) but reduce solubility .

Q. Table 3: SAR Trends

SubstituentRT Inhibition (WT)Solubility (mg/mL)
-NO2_2IC50_{50} = 12 nM0.8
-CF3_3IC50_{50} = 8 nM0.3

Advanced: How to resolve contradictions in crystallographic data for pyridin-2(1H)-one derivatives?

Methodological Answer:

  • Multi-Conformer Refinement : Use SHELXL to model disorder in flexible side chains (e.g., aminophenyl group) .
  • Twinned Data Correction : Apply Hooft y parameters in cases of pseudo-merohedral twinning .
  • Validation Tools : Check Rfree_{free} and Ramachandran plots to identify overfitting .

Advanced: What in vivo models validate the neuroprotective effects of this compound?

Methodological Answer:

  • Murine Oxidative Stress Models : Administer 10 mg/kg/day intraperitoneally; measure glutathione levels and lipid peroxidation in brain homogenates .
  • Zebrafish Neurotoxicity Assays : Track neuronal recovery post-MPTP-induced Parkinsonism using fluorescent markers .

Advanced: How to design analogs targeting resistant HIV-1 strains?

Methodological Answer:

  • Fragment-Based Design : Use PyMOL to model interactions with mutant RT pockets (e.g., Y181C) .
  • Resistance Profiling : Screen against clinically relevant mutants (e.g., L100I, Y188L) using recombinant RT assays .

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